molecular formula C6H16N2O8S2 B14078889 1,4-diazabicyclo[2.2.2]octane;sulfuric acid CAS No. 100242-19-1

1,4-diazabicyclo[2.2.2]octane;sulfuric acid

Cat. No.: B14078889
CAS No.: 100242-19-1
M. Wt: 308.3 g/mol
InChI Key: STYHYXLLISQONU-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[222]octane; sulfuric acid is a compound formed by the combination of 1,4-diazabicyclo[222]octane and sulfuric acid 1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . Sulfuric acid is a strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.2.2]octane can be synthesized through the reaction of ethylenediamine with formaldehyde. The reaction typically involves heating the reactants in the presence of a catalyst to form the bicyclic structure . Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water to form sulfuric acid.

Industrial Production Methods

Industrial production of 1,4-diazabicyclo[2.2.2]octane involves the continuous reaction of ethylenediamine with formaldehyde under controlled conditions to ensure high yield and purity . Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.2.2]octane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 1,4-diazabicyclo[2.2.2]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone .

Major Products

Major products formed from reactions with 1,4-diazabicyclo[2.2.2]octane include N-oxides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its role as a nucleophilic catalyst. It facilitates various organic reactions by donating electron pairs to electrophilic centers, thereby increasing the reaction rate. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in catalytic cycles .

Comparison with Similar Compounds

Properties

CAS No.

100242-19-1

Molecular Formula

C6H16N2O8S2

Molecular Weight

308.3 g/mol

IUPAC Name

1,4-diazabicyclo[2.2.2]octane;sulfuric acid

InChI

InChI=1S/C6H12N2.2H2O4S/c1-2-8-5-3-7(1)4-6-8;2*1-5(2,3)4/h1-6H2;2*(H2,1,2,3,4)

InChI Key

STYHYXLLISQONU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1CC2.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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